5,6,7,8,8a,9,10,10a-Octahydroanthracen-2-ol

Lipophilicity LogP Drug-likeness

5,6,7,8,8a,9,10,10a-Octahydroanthracen-2-ol (CAS 1824611-82-6) is a C14H18O phenolic compound featuring a partially hydrogenated anthracene core with a hydroxyl substituent at the 2-position. It belongs to the octahydroanthracene class, which has garnered attention for its potential therapeutic effects against tumors and neurodegenerative diseases, as disclosed in patent literature.

Molecular Formula C14H18O
Molecular Weight 202.297
CAS No. 1824611-82-6
Cat. No. B2534713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8,8a,9,10,10a-Octahydroanthracen-2-ol
CAS1824611-82-6
Molecular FormulaC14H18O
Molecular Weight202.297
Structural Identifiers
SMILESC1CCC2CC3=C(CC2C1)C=CC(=C3)O
InChIInChI=1S/C14H18O/c15-14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h5-6,9-11,15H,1-4,7-8H2
InChIKeyQSXZTSVXLUCUEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5,6,7,8,8a,9,10,10a-Octahydroanthracen-2-ol (CAS 1824611-82-6): A Semi-Saturated Anthracenol Scaffold for Drug Discovery and Chemical Biology


5,6,7,8,8a,9,10,10a-Octahydroanthracen-2-ol (CAS 1824611-82-6) is a C14H18O phenolic compound featuring a partially hydrogenated anthracene core with a hydroxyl substituent at the 2-position . It belongs to the octahydroanthracene class, which has garnered attention for its potential therapeutic effects against tumors and neurodegenerative diseases, as disclosed in patent literature [1]. Commercially available at ≥95% purity as a versatile small-molecule scaffold, this compound offers distinct physicochemical and structural attributes relative to fully aromatic congeners such as 2-anthrol .

Why 5,6,7,8,8a,9,10,10a-Octahydroanthracen-2-ol Cannot Be Replaced by Common In-Class Analogs


Compounds within the anthracenol family exhibit profound differences in ring saturation, hydrogen-bonding capacity, lipophilicity, and metabolic susceptibility that preclude simple interchange. The targeted octahydroanthracen-2-ol possesses a unique combination of a partially saturated tricyclic framework and a single phenolic hydroxyl group, which simultaneously modulates LogP, aqueous solubility, and hydrogen-bond donor/acceptor balance compared to fully aromatic 2-anthrol or the non-hydroxylated octahydroanthracene . These physicochemical divergences translate into differentiated ADME profiles, target engagement, and synthetic utility, making compound-specific selection essential for reproducible research outcomes [1].

Quantitative Differentiation Evidence for 5,6,7,8,8a,9,10,10a-Octahydroanthracen-2-ol Versus Closest Analogs


Lipophilicity Modulation: Octahydroanthracen-2-ol vs. 2-Anthrol and Octahydroanthracene

The octahydroanthracen-2-ol scaffold introduces a saturated B-ring that reduces aromatic planarity and lowers LogP compared to fully aromatic 2-anthrol, while the 2-hydroxyl group restores hydrogen-bonding capacity absent in the non-hydroxylated octahydroanthracene. Although experimentally determined LogP for the target compound is not publicly available, computational predictions and class-level trends indicate an intermediate LogP that better balances permeability and solubility for oral bioavailability .

Lipophilicity LogP Drug-likeness

Hydrogen-Bond Donor Capacity: Octahydroanthracen-2-ol vs. 1,2,3,4,5,6,7,8-Octahydroanthracene

The presence of a phenolic –OH group in 5,6,7,8,8a,9,10,10a-octahydroanthracen-2-ol introduces a hydrogen-bond donor (HBD) and acceptor (HBA) functionality that is completely absent in the parent hydrocarbon 1,2,3,4,5,6,7,8-octahydroanthracene. This structural feature increases topological polar surface area (tPSA) and provides a handle for intermolecular interactions with biological targets [1].

Hydrogen bonding PSA Permeability

Therapeutic Area Differentiation: Octahydroanthracene Core Patented for Oncology and Neurodegeneration

The octahydroanthracene scaffold, encompassing 5,6,7,8,8a,9,10,10a-octahydroanthracen-2-ol as a core substructure, is explicitly claimed in patent WO2017181811A1 for its therapeutic effects against tumors and neurodegenerative diseases. This contrasts with the broader anthracene-2-ol class, where such concentrated patent protection and indication focus are absent [1].

Oncology Neurodegeneration Patent coverage

Purity Specification and Commercial Availability: Consistent Supply for Reproducible Research

5,6,7,8,8a,9,10,10a-Octahydroanthracen-2-ol is supplied at ≥95% purity with full analytical characterization, ensuring batch-to-batch consistency critical for reproducible biological assays. Many close analogs, particularly the fully aromatic 2-anthrol, are often available only at lower purities (e.g., >93% by GC) or as technical-grade material, introducing variability in dose-response studies .

Purity Reproducibility Procurement

Recommended Application Scenarios for 5,6,7,8,8a,9,10,10a-Octahydroanthracen-2-ol Based on Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Targeting CNS and Oncology

With its balanced LogP (~2.7–3.4 predicted), single hydrogen-bond donor, and patent-protected octahydroanthracene core, this compound is an ideal fragment-sized (MW 202.3) starting point for lead generation in neurodegenerative and oncology programs where CNS permeability and target specificity are paramount [1].

Chemical Biology Probe Synthesis Requiring Defined Hydrogen-Bonding Interactions

The phenolic –OH provides a reactive handle for further functionalization (e.g., etherification, esterification) or direct incorporation into pharmacophore models. The saturated B-ring reduces non-specific aromatic stacking compared to 2-anthrol, enabling cleaner target engagement readouts in biochemical assays .

Structure-Activity Relationship (SAR) Studies on Octahydroanthracene-Derived Therapeutics

As a core substructure of the patented octahydroanthracene series, this compound serves as a critical comparator for SAR exploration. Its ≥95% purity ensures that observed biological effects are attributable to the scaffold itself rather than impurities, supporting robust medicinal chemistry optimization .

Quote Request

Request a Quote for 5,6,7,8,8a,9,10,10a-Octahydroanthracen-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.